molecular formula C20H19N5O3S2 B6004274 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

Cat. No.: B6004274
M. Wt: 441.5 g/mol
InChI Key: CVRNRZPPZIARBS-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is a complex organic compound that features a combination of benzothiadiazole, piperazine, and indole moieties

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole” would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and nitrous acid to form 2,1,3-benzothiadiazole.

    Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Coupling: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.

    Indole Coupling: Finally, the piperazinyl derivative is coupled with an indole derivative under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

  • 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(furan-2-yl)methanone

Comparison: 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is unique due to the presence of the indole moiety, which imparts distinct electronic and steric properties. This can result in different biological activities and material properties compared to similar compounds that lack the indole group.

Properties

IUPAC Name

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRNRZPPZIARBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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